molecular formula C20H16BrN3O2S B4550241 5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606956-07-4

5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B4550241
CAS No.: 606956-07-4
M. Wt: 442.3 g/mol
InChI Key: NWZVZSHCZJRDMG-SFQUDFHCSA-N
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Description

5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C20H16BrN3O2S and its molecular weight is 442.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.01466 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of related heterocyclic compounds, showcasing methodologies that might be applicable to or provide context for the synthesis of the compound . These studies involve the synthesis of derivatives through reactions that offer insights into the chemical properties and potential applications of these compounds in pharmaceutical research and development. For example, the synthesis of 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives and their antimicrobial activities demonstrates the relevance of such compounds in developing new antimicrobial agents (Kaneria et al., 2016).

Antimicrobial Activities

Several studies have highlighted the antimicrobial potential of heterocyclic compounds similar to the one . These compounds have been tested against various strains of bacteria and fungi, showing promising antimicrobial properties. Such research lays the groundwork for the development of new antimicrobial agents that could be derived from or inspired by the structure of "5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" (Kaneria et al., 2016).

Potential in Cancer Research

Compounds with similar structural features have been evaluated for their cytotoxicity against various cancer cell lines, indicating a potential research pathway for exploring anticancer activities. These studies involve detailed synthesis procedures, characterization, and subsequent biological evaluation, providing a template for investigating the anticancer potential of "this compound" (Hasanen et al., 2017).

Molecular Docking Studies

Research involving molecular docking studies, such as the investigation of "5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one" against cancer proteins, provides insights into the potential therapeutic applications of similar compounds. These studies help in understanding the interaction between the compound and target proteins, paving the way for the development of targeted therapies (Shanmugapriya et al., 2022).

Properties

CAS No.

606956-07-4

Molecular Formula

C20H16BrN3O2S

Molecular Weight

442.3 g/mol

IUPAC Name

(5E)-5-[(2-bromophenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16BrN3O2S/c1-2-11-26-15-9-7-13(8-10-15)18-22-20-24(23-18)19(25)17(27-20)12-14-5-3-4-6-16(14)21/h3-10,12H,2,11H2,1H3/b17-12+

InChI Key

NWZVZSHCZJRDMG-SFQUDFHCSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4Br)/SC3=N2

SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Br)SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Br)SC3=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 5
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5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 6
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5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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